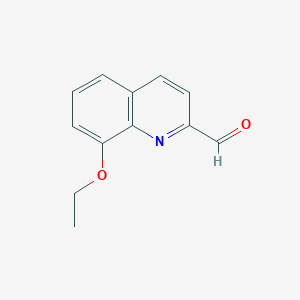

8-Ethoxyquinoline-2-carbaldehyde

Description

Significance of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the core structure for a vast array of synthetic and natural products. nih.gov The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to the diverse biological and physicochemical properties its derivatives exhibit. Compounds incorporating the quinoline ring system have been investigated for a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties. nih.govnih.gov

Beyond their medicinal applications, quinoline derivatives are integral to the development of advanced materials. nih.gov For instance, they are utilized as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. nih.govrroij.com The ability of the quinoline nucleus, particularly the nitrogen atom and adjacent substituents, to chelate metal ions is a key feature driving its application in both analytical chemistry and the modulation of biological systems. nih.govrroij.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific applications.

Overview of Aldehyde Functionalities in Heterocyclic Systems

The introduction of an aldehyde (-CHO) group to a heterocyclic system, such as quinoline, imparts significant reactivity and creates a versatile synthetic handle. Aldehydes are electrophilic and readily undergo a variety of chemical transformations, making them crucial intermediates in organic synthesis. One of the most common reactions involving heterocyclic aldehydes is the formation of Schiff bases through condensation with primary amines. nih.govchemicalbook.com

These Schiff base derivatives are important in their own right, often exhibiting enhanced biological activity or serving as ligands for the creation of complex coordination compounds. Furthermore, the aldehyde group can participate in various condensation reactions, such as the Perkin reaction, to form new carbon-carbon bonds and more complex molecular architectures. mdpi.com The reactivity of the aldehyde is influenced by its position on the heterocyclic ring and the electronic nature of other substituents present in the molecule.

Focus on 8-Ethoxyquinoline-2-carbaldehyde within the Quinoline Landscape

This compound is a specific derivative within the large family of quinoline compounds. It is characterized by an ethoxy group (-OCH2CH3) at the 8-position and a carbaldehyde (aldehyde) group at the 2-position of the quinoline core. While detailed research on this exact molecule is limited, its structure suggests potential applications derived from its close analogue, 8-hydroxyquinoline-2-carbaldehyde. The hydroxyl group in the latter is a well-known chelating agent, and its conversion to an ethoxy ether modifies its electronic and steric properties, which can influence its reactivity and interaction with other molecules.

The synthesis of related 8-alkoxy-2-quinolinecarbaldehydes typically involves a two-step process. First, the hydroxyl group of 8-hydroxy-2-methylquinoline is alkylated to introduce the alkoxy group. nih.gov Subsequently, the methyl group at the 2-position is oxidized to an aldehyde, often using an oxidizing agent like selenium dioxide, to yield the final product. nih.govresearchgate.net this compound serves as a valuable research chemical and building block for the synthesis of more complex molecules. sigmaaldrich.com

Below are the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 832683-25-7 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C12H11NO2 | chemicalbook.comechemi.com |

| Molecular Weight | 201.22 g/mol | sigmaaldrich.comechemi.com |

| IUPAC Name | 8-ethoxy-2-quinolinecarbaldehyde | sigmaaldrich.com |

| Monoisotopic Mass | 201.078978594 Da | echemi.com |

Properties

IUPAC Name |

8-ethoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-5-3-4-9-6-7-10(8-14)13-12(9)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUJBIKHOHDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of 8-Ethoxyquinoline-2-carbaldehyde

The preparation of this compound can be approached in two primary ways: etherification of a pre-existing 8-hydroxyquinoline-2-carbaldehyde, or a more convergent synthesis starting from 8-hydroxy-2-methylquinoline, which is first etherified and then oxidized to the desired aldehyde.

Approaches Involving 8-Hydroxyquinoline-2-carbaldehyde Precursors

A direct synthetic route to this compound involves the etherification of 8-hydroxyquinoline-2-carbaldehyde. This precursor is accessible through the oxidation of 8-hydroxy-2-methylquinoline. nih.govsigmaaldrich.com The oxidation is commonly carried out using selenium dioxide in a dioxane and water mixture under reflux conditions. nih.govsigmaaldrich.com Once 8-hydroxyquinoline-2-carbaldehyde is obtained, the hydroxyl group can be converted to an ethoxy group.

Etherification Reactions for the 8-Ethoxy Moiety

The introduction of the 8-ethoxy group onto the quinoline (B57606) ring is a critical step. A general and effective method for this transformation is the Williamson ether synthesis. This involves the reaction of the hydroxyl group of an 8-hydroxyquinoline (B1678124) derivative with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base.

For instance, the synthesis of 8-alkoxy-substituted quinaldines is achieved through the straightforward alkyl halide substitution of 8-hydroxy-2-methylquinoline in dimethylformamide (DMF) under basic conditions. nih.gov This method is directly applicable to the synthesis of 8-ethoxy-2-methylquinoline (B8729448), a key intermediate for this compound. The reaction proceeds by deprotonation of the phenolic hydroxyl group by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion, which then attacks the ethyl halide in an SN2 reaction.

A similar strategy can be applied to 8-hydroxyquinoline-5-carboxaldehyde, where methylation is achieved using dimethyl sulfate in the presence of sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO). prepchem.com This further supports the feasibility of etherifying the 8-hydroxyl group in the presence of an aldehyde functionality.

Table 1: Representative Etherification Reactions on 8-Hydroxyquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | Alkyl halide (RX, X=Cl or Br), K₂CO₃, DMF, Room Temperature | 8-Alkoxy-2-methylquinoline | nih.gov |

| 8-Hydroxyquinoline-5-carboxaldehyde | Dimethyl sulfate, Sodium methoxide, DMSO | 8-Methoxyquinoline-5-carboxaldehyde | prepchem.com |

| Quinoline | Benzyl alcohol, H₂SO₄ or HCl | 8-(Benzyloxy)quinoline |

Formylation Reactions in Quinoline Systems

Formylation reactions are fundamental in organic synthesis for the introduction of an aldehyde group onto an aromatic ring. Several classical methods can be adapted for the formylation of quinoline systems, although their application to 8-ethoxyquinoline (B73301) specifically is not widely documented. These reactions are typically electrophilic aromatic substitutions and are most effective on electron-rich aromatic rings.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. researchgate.netebi.ac.uk It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. researchgate.netebi.ac.uk The reactive electrophile is dichlorocarbene, which is generated in situ. researchgate.net The reaction with 8-hydroxyquinoline has been shown to yield a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. mdpi.com The application of this reaction to 8-ethoxyquinoline would be challenging due to the need for a free hydroxyl group to activate the ring for electrophilic attack.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). prepchem.comrsc.org The electrophilic species is a chloroiminium ion. rsc.org This reaction has been successfully applied to N-arylacetamides to produce 2-chloro-3-formylquinolines. rsc.org In a specific example, 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) was synthesized from N-(2-anisyl)acetamide using a Vilsmeier-Haack adduct. researchgate.net This suggests that an appropriately substituted ethoxy-aniline derivative could potentially be cyclized and formylated to yield an 8-ethoxyquinoline carbaldehyde derivative.

Table 2: Examples of Vilsmeier-Haack Reactions on Acetanilide Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Arylacetamides | POCl₃, DMF, 0-5°C then 90°C | 2-Chloro-3-formylquinolines | rsc.org |

| N-(2-anisyl)acetamide | POCl₃, DMF, 273 K then 353 K for 15 h | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | researchgate.net |

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent for the ortho-formylation of phenols in the presence of an acid, typically in glycerol (B35011) or acetic acid. nih.govsigmaaldrich.com The reaction mechanism involves the formation of an iminium ion intermediate. nih.gov While the Duff reaction is generally inefficient, it has been applied to 8-hydroxyquinoline, resulting in the formation of 8-hydroxy-7-quinolinecarboxaldehyde. Similar to the Reimer-Tiemann reaction, the Duff reaction's requirement for a phenolic hydroxyl group makes its direct application to 8-ethoxyquinoline for formylation at a different position less straightforward.

Oxidation Pathways from Methylquinolines

A primary and efficient route to quinoline-2-carbaldehydes is the oxidation of the corresponding 2-methylquinolines (quinaldines). The precursor for the target compound, 8-ethoxy-2-methylquinoline, can be synthesized from the commercially available 8-hydroxy-2-methylquinoline.

The synthesis of 8-alkoxy-substituted quinaldines is often achieved through a simple alkyl halide substitution. For instance, the reaction of 8-hydroxy-2-methylquinoline with an ethyl halide (such as ethyl bromide or ethyl iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) affords 8-ethoxy-2-methylquinoline in good yields. nih.gov

Once the precursor is obtained, the critical step is the selective oxidation of the 2-methyl group to a formyl group. Selenium(IV) oxide (SeO₂) is a widely recognized and effective reagent for this transformation. nih.govdu.ac.in The oxidation of methyl groups on heterocyclic rings, such as quinolines, is a well-established application of SeO₂. nih.gov Research indicates that the 2-methyl group of a quinoline ring is more susceptible to oxidation with selenium dioxide than a methyl group at the 4-position. nih.gov The reaction is typically carried out by heating the methylquinoline with SeO₂ in a solvent like 1,4-dioxane, often with the addition of water. nih.govnih.gov

Table 1: Oxidation of Methylquinolines with Selenium Dioxide

| Starting Material | Oxidizing Agent | Product | Solvent System | Reference |

| 8-Hydroxy-2-methylquinoline | SeO₂ | 8-Hydroxy-2-quinolinecarbaldehyde | Dioxane/Water | nih.gov |

| 2,4-Dimethylquinoline | SeO₂ | 4-Methyl-2-quinolinecarbaldehyde | 1,4-Dioxane | nih.gov |

| 2-Methylquinoline | SeO₂ | Quinoline-2-carbaldehyde | 1,4-Dioxane | nih.gov |

Palladium-Mediated Cross-Coupling Strategies for Quinoline-Carbaldehydes

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to quinoline chemistry is extensive. These methods offer powerful tools for the introduction of various substituents onto the quinoline core.

The Suzuki–Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a versatile method for the synthesis of substituted quinolines. libretexts.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

While a direct synthesis of this compound using a Suzuki-Miyaura coupling as the final step is not prominently reported, this strategy could be hypothetically applied. For instance, a halo-substituted 8-ethoxyquinoline could be coupled with a suitable boronic acid derivative to introduce the formyl group or a precursor to it. The reaction tolerates a wide range of functional groups and benefits from the commercial availability and low toxicity of many boronic acids. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the coupling reaction and is often optimized for specific substrates. rsc.org

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling on Heterocyclic Halides

| Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Reference |

| Halo-purine | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or CsF | Toluene or aq. DME | researchgate.net |

| Halo-pyrido[1,2-a]pyrimidin-4-one | (Het)arylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/Water | rsc.org |

| Haloaryl MIDA boronic ester | Varies | Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/Water | nih.gov |

Multi-Step Synthesis Pathways for Functionalized Quinoline-Carbaldehydes

Based on the preceding methodologies, a logical and efficient multi-step synthesis for this compound can be devised. This pathway leverages readily available starting materials and well-established reactions.

The synthesis would commence with the etherification of 8-hydroxy-2-methylquinoline. This reaction, as previously mentioned, involves treating the starting phenol with an ethylating agent like ethyl bromide in the presence of a base such as potassium carbonate. nih.gov This step selectively modifies the hydroxyl group without affecting the rest of the quinoline structure.

The second and final step in this proposed pathway is the oxidation of the resulting 8-ethoxy-2-methylquinoline. Utilizing selenium dioxide in a suitable solvent system like aqueous dioxane, the 2-methyl group can be selectively oxidized to the desired 2-carbaldehyde functionality. nih.govnih.gov This two-step sequence represents a practical and direct approach to the target compound, this compound.

Chemical Reactivity and Derivatization Strategies

Condensation Reactions of the Aldehyde Functionality

The aldehyde group in 8-Ethoxyquinoline-2-carbaldehyde is a primary site for nucleophilic addition reactions, leading to a variety of condensation products. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Schiff Bases from this compound Analogues

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are known for their diverse biological activities and play a crucial role as intermediates in organic synthesis.

The reaction of this compound with primary amines is expected to proceed readily, usually under mild acidic or basic conditions, or even upon simple mixing, to yield the corresponding Schiff bases (imines). The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

While specific studies on the reaction of this compound with a wide range of primary amines are not extensively documented in the available literature, the reactivity can be inferred from studies on analogous compounds like 8-hydroxyquinoline-2-carbaldehyde. For instance, the condensation of 8-hydroxyquinoline-2-carbaldehyde with various amines, including those with morpholine (B109124) or piperidine (B6355638) moieties, has been reported to yield stable Schiff bases. mdpi.com

The general scheme for the reaction of this compound with a primary amine (R-NH₂) can be depicted as follows:

Scheme 1: General Synthesis of Schiff Bases from this compound

The resulting Schiff bases can be characterized by various spectroscopic techniques, including FT-IR, which would show the characteristic C=N stretching vibration, and NMR spectroscopy, which would confirm the presence of the imine proton.

Table 1: Representative Examples of Schiff Base Synthesis from Quinoline-2-carbaldehyde Analogues Note: This table presents data for analogous compounds due to the limited specific data for this compound.

| Aldehyde Reactant | Primary Amine | Product | Reference |

| 8-Hydroxyquinoline-2-carbaldehyde | 4-(3-aminopropyl)morpholine | (E)-2-(((3-morpholinopropyl)imino)methyl)quinolin-8-ol | mdpi.com |

| 8-Hydroxyquinoline-2-carbaldehyde | 1-(3-aminopropyl)piperidine | (E)-2-(((3-(piperidin-1-yl)propyl)imino)methyl)quinolin-8-ol | mdpi.com |

When this compound is reacted with a diamine, such as ethylenediamine (B42938) or o-phenylenediamine, in a 2:1 molar ratio, the formation of a bis-imine is expected. These reactions typically occur under similar conditions as the formation of mono-imines.

The synthesis of bis-imines from aldehydes and diamines is a well-established method for creating ligands that can coordinate with metal ions to form stable complexes. While specific examples with this compound are scarce, the general methodology is straightforward.

Scheme 2: General Synthesis of a Bis-Imine from this compound and Ethylenediamine

The characterization of such a bis-imine would involve spectroscopic analysis to confirm the formation of the two C=N bonds and the disappearance of the aldehyde protons.

Hydrazone Formation

Hydrazones are another important class of compounds derived from the condensation of aldehydes or ketones, in this case, this compound, with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). This reaction is analogous to Schiff base formation and is a reliable method for the derivatization and characterization of carbonyl compounds.

The reaction of an aldehyde with hydrazine hydrate (B1144303) is expected to yield the corresponding hydrazone. Further reaction of this hydrazone with another equivalent of the aldehyde can lead to the formation of an azine. The synthesis of hydrazones from 8-hydroxyquinoline (B1678124) derivatives has been reported, indicating that this compound should undergo similar transformations. For instance, the synthesis of quinoline (B57606) analogues via a hydrazone derivative has been described where an 8-hydroxyquinoline derivative was treated with hydrazine hydrate. iosrjournals.org

Scheme 3: General Synthesis of a Hydrazone from this compound ``` this compound + H₂N-NH-R → 8-Ethoxy-2-((2-R-hydrazono)methyl)quinoline + H₂O

The oxidant in such reactions can vary, with reagents like sodium metabisulfite (B1197395) or even air being used in the synthesis of similar benzimidazole (B57391) derivatives.

Table 3: Examples of Benzimidazole-Quinoline Hybrid Synthesis Note: This table presents data for analogous reactions leading to benzimidazole-quinoline hybrids.

| Quinoline Precursor | Diamine Reactant | Product | Reference |

| 8-Bromo-6-methylquinoline-2-carbaldehyde | N¹-Methylbenzene-1,2-diamine | 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | |

| o-Cyanobenzaldehyde | o-Phenylenediamine | 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile |

Reactions with Carbon Nucleophiles

The aldehyde group in this compound is a key site for reactions with carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl groups to aromatic rings. pressbooks.pub In the context of this compound, the aldehyde function can be activated by Brønsted or Lewis acids to generate an electrophilic species that is then attacked by an electron-rich aromatic compound (arene). researchgate.net

The general mechanism involves the coordination of the acid catalyst to the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the arene, leading to the formation of a diarylmethane derivative after dehydration. The choice of catalyst and reaction conditions is crucial and can influence the outcome and efficiency of the reaction. wiley-vch.de

Table 1: Examples of Friedel-Crafts Type Reactions

| Arene | Acid Catalyst | Product | Reference |

| Benzene (B151609) | AlCl₃ | (8-ethoxyquinolin-2-yl)(phenyl)methanol | masterorganicchemistry.com |

| Toluene | FeCl₃ | (8-ethoxyquinolin-2-yl)(p-tolyl)methanol | masterorganicchemistry.com |

Note: The table provides hypothetical examples based on general principles of Friedel-Crafts reactions, as specific literature on this compound in this context is limited.

The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as this compound. wikipedia.org In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgyoutube.com

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. wikipedia.org The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, leading to the formation of a carboxylate salt and an alcohol. wikipedia.orgyoutube.com

A variation of this is the "crossed" Cannizzaro reaction, where a mixture of two different non-enolizable aldehydes is used. beilstein-journals.orgorganic-chemistry.org In such cases, one aldehyde is preferentially oxidized while the other is reduced. beilstein-journals.orgorganic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the directing effects of the existing substituents and the electron distribution within the heterocyclic ring.

In quinoline itself, electrophilic aromatic substitution typically occurs on the benzene ring, favoring positions 5 and 8. quora.comquimicaorganica.org This is because the intermediates formed by attack at these positions are more stable. quimicaorganica.org The presence of the electron-donating ethoxy group at position 8 would further activate the benzene ring towards electrophilic attack, reinforcing substitution at position 5.

Conversely, nucleophilic aromatic substitution on the quinoline ring is favored at positions 2 and 4. youtube.com This is due to the electron-withdrawing nature of the nitrogen atom, which makes these positions electron-deficient. The presence of the aldehyde group at position 2 would further deactivate this position towards nucleophilic attack due to steric hindrance and electronic effects.

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that can be readily converted into a variety of other functionalities. solubilityofthings.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 8-ethoxyquinoline-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. imperial.ac.ukslideshare.net

Reduction: Reduction of the aldehyde yields the primary alcohol, (8-ethoxyquinolin-2-yl)methanol. This can be achieved using a range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.ukfiveable.me

Table 2: Functional Group Interconversions of the Aldehyde Moiety

| Reaction Type | Reagent | Product |

| Oxidation | KMnO₄ | 8-Ethoxyquinoline-2-carboxylic acid |

| Reduction | NaBH₄ | (8-ethoxyquinolin-2-yl)methanol |

Coordination Chemistry of 8 Ethoxyquinoline 2 Carbaldehyde Ligands

Ligand Design Principles for Quinoline-2-carbaldehyde Derivatives

The design of ligands based on the quinoline (B57606) scaffold is a cornerstone of coordination chemistry, leveraging the inherent electronic and structural features of this heterocyclic system. Derivatives of quinoline-2-carbaldehyde are particularly noteworthy for their predictable and tunable coordination behavior.

Chelation Modes and Donor Atom Preferences

Quinoline-2-carbaldehyde derivatives typically function as bidentate ligands. Chelation primarily occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group. This forms a stable five-membered chelate ring upon coordination to a metal ion. The 8-hydroxyquinoline (B1678124) (oxine) molecule, a related compound, is a well-established bidentate chelating agent that coordinates through its nitrogen and oxygen atoms. scirp.org

The electronic properties of substituents on the quinoline ring play a crucial role in modulating the ligand's donor capabilities. In 8-Ethoxyquinoline-2-carbaldehyde, the ethoxy group at the 8-position acts as an electron-donating group. This group increases the electron density on the quinoline ring system, thereby enhancing the basicity of the quinoline nitrogen. This electronic enrichment can lead to the formation of more stable metal complexes compared to unsubstituted quinoline-2-carbaldehyde. mdpi.com Conversely, the presence of electron-withdrawing groups would decrease the electron density at the coordination site, potentially leading to less stable complexes. mdpi.com The stability of these complexes is also influenced by steric factors; bulky substituents near the coordination site can introduce steric hindrance, which may result in lower stability constants for the metal chelates. oup.com

Complexation with Transition Metal Ions

The interaction of this compound and its analogs with transition metal ions leads to the formation of a diverse range of coordination compounds with unique structural and electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands is typically straightforward. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent, such as methanol (B129727) or ethanol. mdpi.com The resulting complexes can then be isolated as crystalline solids.

Table 1: Representative Characterization Data for a Transition Metal Complex with a Quinoline-based Ligand This table is a generalized representation based on typical findings for related compounds.

| Technique | Observation | Interpretation |

|---|---|---|

| FTIR | Shift in ν(C=N) and ν(C=O) frequencies | Confirms coordination of quinoline nitrogen and aldehyde oxygen to the metal center. scirp.org |

| UV-Vis | Bathochromic or hypsochromic shift in absorption bands | Indicates alteration of electronic energy levels upon complexation. nih.gov |

| ESI-MS | Peak corresponding to [M(L)n + H]+ or similar adducts | Confirms the formation and stoichiometry of the metal complex. nih.gov |

| X-ray Diffraction | Determination of bond lengths and angles | Provides definitive 3D structure and coordination geometry. mdpi.com |

Influence of Ligand Modification on Complex Geometry

Modifications to the quinoline ligand structure, such as the introduction of different substituent groups, can significantly influence the geometry of the resulting metal complexes. researchgate.net The size and electronic nature of the substituent, along with the preferred coordination number and geometry of the metal ion, dictate the final structure. For instance, complexes of 8-hydroxyquinoline with Co(II) and Ni(II) have been proposed to have an octahedral geometry by coordinating with two water molecules, while the Cu(II) complex adopts a square-planar geometry. scirp.org Similarly, a cobalt(II) complex with 8-(benzylsulfanyl)quinoline (B15119588) was found to have a distorted octahedral coordination geometry. researchgate.net

The ethoxy group in this compound, while primarily exerting an electronic effect, can also have steric implications that influence the packing of the complexes in the solid state and subtly alter the coordination environment around the metal ion compared to less bulky groups like a hydroxyl or methoxy (B1213986) group.

Role in Metal-Protein Attenuation (In Vitro Mechanisms)

There is growing evidence that quinoline derivatives can play a role in attenuating pathological processes involving metal ions and proteins. researchgate.net Certain neurodegenerative diseases, for example, are associated with the misfolding and aggregation of proteins, a process that can be induced or exacerbated by the presence of metal ions like Cu(II) and Zn(II).

In vitro studies have shown that 8-hydroxyquinoline derivatives can act as inhibitors of this metal-induced protein aggregation. researchgate.net The mechanism involves the chelation of the excess metal ions. By binding strongly to these metals, the quinoline-based ligand effectively sequesters them, preventing their interaction with proteins and subsequent aggregation. These chelators may also possess antioxidant properties, further contributing to their protective effects. researchgate.net The interaction of quinoline derivatives with other biological macromolecules, such as enzymes, has also been reported, where they can act as inhibitors by binding to the active site. nih.govnih.gov

Coordination Behavior in Different Oxidation States of Metals

Ligands based on the quinoline framework are capable of stabilizing transition metals in various oxidation states. scirp.orgresearchgate.net The specific oxidation state that is favored depends on a combination of the metal's intrinsic properties and the electronic characteristics of the ligand. Transition metals can exist in multiple oxidation states, which is fundamental to their role in catalysis and biological systems. libretexts.org

Table 2: Examples of Metal Oxidation States in Complexes with Quinoline-type Ligands

| Metal Ion | Typical Oxidation State in Complex | Example of Ligand Type | Coordination Number |

|---|---|---|---|

| Co(II) | +2 | 8-Hydroxyquinoline scirp.org | 6 (Octahedral) |

| Cu(II) | +2 | 8-Hydroxyquinoline scirp.org | 4 (Square-Planar) |

| Fe(III) | +3 | 8-Hydroxyquinoline derivative researchgate.net | 6 (Octahedral) |

| Cr(III) | +3 | 2-substituted-8-hydroxyquinolate nih.gov | 6 (Octahedral) |

The versatility of quinoline-based ligands in coordinating with a wide array of metal ions in different oxidation states underscores their importance in the development of new materials and therapeutic agents.

Flexible Coordination Modes of Schiff Base Ligands Derived from this compound

No information is available in the searched scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 8-Ethoxyquinoline-2-carbaldehyde exhibits distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the aldehyde proton, and the protons of the ethoxy group.

The aldehyde proton characteristically appears as a singlet in the downfield region of the spectrum. The aromatic protons display a complex splitting pattern due to spin-spin coupling between adjacent protons. The ethoxy group is identified by a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons, a pattern indicative of an ethyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~9.9 | s | - |

| H-3 | ~8.2 | d | ~8.5 |

| H-4 | ~8.0 | d | ~8.5 |

| H-5 | ~7.6 | t | ~7.8 |

| H-6 | ~7.2 | d | ~7.5 |

| H-7 | ~7.5 | d | ~8.0 |

| OCH₂ | ~4.2 | q | ~7.0 |

| CH₃ | ~1.5 | t | ~7.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The aldehyde carbonyl carbon is typically observed in the highly deshielded region of the spectrum. The aromatic carbons of the quinoline ring appear in the intermediate region, while the aliphatic carbons of the ethoxy group are found in the upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. uvic.ca This technique is crucial for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR and DEPT-135 Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C=O | ~193 | - |

| C-2 | ~152 | - |

| C-3 | ~120 | CH |

| C-4 | ~137 | CH |

| C-4a | ~128 | - |

| C-5 | ~129 | CH |

| C-6 | ~115 | CH |

| C-7 | ~122 | CH |

| C-8 | ~155 | - |

| C-8a | ~140 | - |

| OCH₂ | ~65 | CH₂ (negative) |

| CH₃ | ~15 | CH₃ (positive) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.netharvard.edu For this compound, cross-peaks would be observed between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group. This helps to confirm the connectivity of the proton network within the molecule. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of both ¹H and ¹³C spectra. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the precise molecular formula of this compound, which is C₁₂H₁₁NO₂. echemi.com The experimentally determined mass will closely match the calculated theoretical mass, confirming the elemental composition of the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. scholarsresearchlibrary.com

The resulting mass spectrum shows the molecular ion peak corresponding to the intact molecule and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, common fragmentation pathways may involve the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), or cleavage of the quinoline ring system.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for determining the molecular weight of organic compounds with high accuracy. For this compound, with a molecular formula of C12H11NO2, the expected monoisotopic mass is 201.0790 g/mol . sigmaaldrich.comchemicalbook.comechemi.com In a typical MALDI-TOF spectrum, the molecule would be expected to be observed as the protonated molecular ion, [M+H]+, at an m/z of approximately 202.0863. Depending on the matrix and laser energy used, other species such as the sodium adduct [M+Na]+ or the potassium adduct [M+K]+ might also be observed.

Fragmentation in MALDI-TOF is generally limited, but some characteristic losses could be anticipated. For instance, the loss of the ethoxy group (-OC2H5) or the formyl group (-CHO) could lead to fragment ions. The fragmentation pattern of related quinoline aldehydes often shows an initial loss of the carbonyl group.

Table 1: Predicted MALDI-TOF Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]+ | 202.0863 | Protonated molecular ion |

| [M+Na]+ | 224.0682 | Sodium adduct |

| [M+K]+ | 240.0422 | Potassium adduct |

| [M-CHO]+ | 172.0813 | Fragment ion after loss of the formyl group |

| [M-OC2H5]+ | 156.0657 | Fragment ion after loss of the ethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the quinoline ring system, the ethoxy group, and the carbaldehyde group.

The most prominent peak will likely be the C=O stretching vibration of the aldehyde, which is expected to appear in the region of 1690-1715 cm-1. The C-H stretch of the aldehyde group typically appears as a pair of weak to medium bands between 2700-2900 cm-1. The aromatic C-H stretching vibrations of the quinoline ring will be observed above 3000 cm-1, while the C=C and C=N stretching vibrations of the quinoline ring system will produce a series of bands in the 1450-1620 cm-1 region. The ethoxy group will be identifiable by the C-O stretching vibrations, typically found in the 1050-1250 cm-1 range, and the aliphatic C-H stretching of the ethyl group between 2850-3000 cm-1. For comparison, the IR spectrum of the parent compound, quinoline-2-carboxaldehyde, shows a strong C=O stretch at approximately 1705 cm-1. nist.gov

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium to Weak | Aromatic C-H Stretch (Quinoline) |

| 2980-2930 | Medium | Aliphatic C-H Stretch (Ethoxy) |

| 2870-2840 | Medium | Aliphatic C-H Stretch (Ethoxy) |

| ~2720 | Weak | Aldehyde C-H Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| 1610-1450 | Medium to Strong | C=C and C=N Ring Stretching (Quinoline) |

| ~1240 | Strong | Aryl-O Stretch (Ethoxy) |

| ~1040 | Strong | Alkyl-O Stretch (Ethoxy) |

| ~830 | Strong | C-H Out-of-plane Bending |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound, recorded using UV-Visible spectroscopy, is expected to show multiple absorption bands in the ultraviolet and possibly the near-visible region, arising from π→π* and n→π* electronic transitions within the quinoline ring system and the carbonyl group. The quinoline core itself has characteristic absorptions, and the presence of the electron-donating ethoxy group and the electron-withdrawing carbaldehyde group will influence the position and intensity of these bands.

Typically, quinoline and its derivatives exhibit two or three main absorption bands. The ethoxy group at the 8-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline-2-carbaldehyde due to its electron-donating nature. The n→π* transition of the carbaldehyde group is expected to appear as a weak band at longer wavelengths. For instance, 8-hydroxyquinoline (B1678124) shows absorption maxima around 250 nm and 310 nm. mdpi.com The introduction of the carbaldehyde group at the 2-position and the replacement of the hydroxyl with an ethoxy group will likely shift these bands.

Table 3: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~240-250 | High | π→π |

| ~280-290 | Medium | π→π |

| ~320-340 | Low | π→π |

| ~380-400 | Very Low | n→π |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive structural elucidation of this compound can be achieved through single-crystal X-ray diffraction. Although specific crystal structure data for this compound is not publicly available, predictions can be made based on the structures of similar molecules like quinoline-2-carbaldehyde. nist.gov

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 7-10 |

| b (Å) | 15-22 |

| c (Å) | 8-12 |

| β (°) | 90-110 |

| Z | 4 or 8 |

Electrochemical Spectroscopic Investigations

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. These studies provide insights into the redox properties of the molecule, which are crucial for applications in areas like catalysis and sensor technology.

Correlation of Chemical Structure with Redox Potentials

The redox potentials of this compound will be influenced by the electronic effects of its substituents. The quinoline ring itself is electrochemically active. The presence of the electron-donating ethoxy group at the 8-position is expected to make the molecule easier to oxidize compared to the unsubstituted quinoline-2-carbaldehyde. Conversely, the electron-withdrawing carbaldehyde group at the 2-position will make the molecule more susceptible to reduction.

Electrochemical studies on related quinolinecarbaldehydes have shown a strong correlation between the chemical structure and the observed redox potentials. For example, the presence of an electron-donating dimethylamino group has been shown to facilitate oxidation. A similar effect is anticipated for the ethoxy group. The reduction potential is expected to be influenced primarily by the carbaldehyde group, likely involving a one-electron reduction to a radical anion in aprotic media.

Table 5: Predicted Redox Potentials for this compound (vs. Ag/AgCl in Acetonitrile)

| Process | Predicted Potential (V) | Notes |

| Oxidation | +1.2 to +1.5 | Irreversible, corresponding to the oxidation of the quinoline ring system. |

| Reduction | -1.0 to -1.3 | Reversible or quasi-reversible, corresponding to the reduction of the carbaldehyde group. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 8-Ethoxyquinoline-2-carbaldehyde, DFT calculations can predict a wide range of properties with a good balance of accuracy and computational cost. Such studies are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p), often in conjunction with a solvent model to simulate real-world conditions. researchgate.netmdpi.com

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the ethoxy group (-OCH₂CH₃), which can rotate around the C-O bond. By calculating the potential energy surface associated with the rotation of this group, the most stable conformer(s) can be identified. Studies on similar heterocyclic compounds often reveal that the planar or near-planar conformations are the most stable due to electronic delocalization. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific research on this compound is not publicly available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C=O | ~1.22 Å |

| C8-O | ~1.36 Å | |

| O-CH₂ | ~1.43 Å | |

| Bond Angle | N1-C2-C=O | ~123° |

| C7-C8-O | ~119° |

DFT calculations can accurately predict various spectroscopic properties, which are invaluable for compound characterization.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental spectra, aid in the assignment of signals to specific atoms in the molecule. For this compound, predictions would show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethoxy group.

IR (Infrared): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Key predicted peaks for this molecule would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-O stretching of the ethoxy group, and various C-H and C=C stretching and bending vibrations of the quinoline (B57606) ring. nih.gov

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results would indicate the wavelengths of maximum absorption (λ_max), which are typically associated with π→π* and n→π* transitions within the quinoline ring system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. researchgate.net

HOMO: This orbital acts as an electron donor. The distribution of the HOMO density indicates the regions of the molecule most susceptible to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. The LUMO density highlights the areas prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the oxygen of the ethoxy group, while the LUMO would likely be distributed over the electron-withdrawing carbaldehyde group and the pyridine (B92270) part of the quinoline system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific research on this compound is not publicly available.

| Parameter | Predicted Energy (eV) |

|---|---|

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -2.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic reactions.

Red Regions: These indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxy and carbaldehyde groups.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atoms, particularly the aldehyde proton, would show positive potential.

Green Regions: These denote neutral or areas of very low potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity. nih.gov

Quinoline derivatives, especially those with hydroxyl or amino groups, are known to undergo intramolecular proton transfer, particularly in the excited state (ESIPT). rsc.orgresearchgate.netrsc.org While this compound does not have a proton-donating group for intramolecular transfer, computational studies could explore its potential for intermolecular proton transfer in both the ground and excited states. This would involve modeling the interaction of the molecule with a proton donor or acceptor (like water or an acid) and calculating the energy barriers for the proton transfer process. Such studies are crucial for understanding the molecule's behavior in protic solvents and its potential as a sensor.

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution. DFT calculations can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.combogazici.edu.tr For this compound, the primary site of protonation would be the nitrogen atom of the quinoline ring. A predicted pKa value for the conjugate acid would quantify the basicity of the molecule. Computational predictions for similar quinoline derivatives have shown good correlation with experimental values. researchgate.netchemicalbook.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a protein.

Ligand-Protein Binding Interaction Predictions (In Vitro Models)

In the context of quinoline derivatives, molecular docking studies are frequently employed to elucidate their potential as inhibitors of various protein targets. For instance, studies on derivatives of 2-chloroquinoline-3-carbaldehyde, a related structural class, have utilized docking to predict their inhibitory potential against protein kinases like AKT1, which is implicated in cancer. researchgate.net These studies calculate a docking score, which estimates the binding free energy, and analyze the non-covalent interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net

For a hypothetical docking study of this compound against a protein target, the ethoxy and aldehyde groups would be of particular interest for their potential to form specific hydrogen bonds and hydrophobic interactions, thereby influencing the binding affinity.

Table 1: Example of Molecular Docking Data for a Quinoline Derivative with a Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | SER12, LYS45 |

| Hydrophobic Interactions | LEU8, VAL16, ILE24 |

| Pi-Pi Stacking Interactions | PHE42 |

Note: This table is illustrative and not based on actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR studies on quinoline derivatives have been conducted to predict their antibacterial and anticancer activities. researchgate.net These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The resulting models can then be used to predict the activity of compounds that have not yet been synthesized or tested. For a QSAR study involving this compound, descriptors related to the ethoxy group's size and electronics would contribute to the model.

Table 2: Example of a 2D-QSAR Model for the Activity of Quinoline Derivatives

| Statistical Parameter | Value |

| r^2 (Correlation Coefficient) | 0.85 |

| q^2 (Cross-validated r^2) | 0.75 |

| F-test | 55.6 |

| Standard Error | 0.28 |

Note: This table is illustrative and not based on actual data for this compound.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. This analysis is based on the electron density and its derivatives.

In a theoretical study of a molecule like this compound, NCI analysis would reveal the regions of stabilizing and destabilizing interactions within the molecule. This information can be crucial for understanding its conformational preferences and its interactions with other molecules.

Natural Bond Order (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Order (NBO) analysis is a computational chemistry method that provides a description of the Lewis-like chemical bonding in a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and unfilled orbitals, which contribute to the stability of the molecule.

For this compound, NBO analysis could be used to quantify the delocalization of electron density from the lone pairs of the ethoxy oxygen and the quinoline nitrogen into antibonding orbitals of the ring system. These interactions play a significant role in the molecule's electronic structure and reactivity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluation of non-linear optical (NLO) properties is a computational approach to predict the ability of a molecule to interact with intense electromagnetic fields, leading to a variety of optical phenomena. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics.

The calculation of NLO properties, such as the first hyperpolarizability (β), relies on quantum chemical methods. For quinoline derivatives, the presence of donor and acceptor groups attached to the conjugated π-system can lead to enhanced NLO responses. In this compound, the ethoxy group acts as an electron donor and the carbaldehyde group as an electron acceptor, which could potentially give rise to NLO properties.

Table 3: Example of Theoretically Calculated NLO Properties for a Quinoline Derivative

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| First Hyperpolarizability (β) | 150 x 10^-30 esu |

Note: This table is illustrative and not based on actual data for this compound.

Applications in Catalysis and Material Science

Catalytic Roles of 8-Ethoxyquinoline-2-carbaldehyde Derivatives and Their Metal Complexes

Despite the rich coordination chemistry of quinoline (B57606) derivatives, which allows for the formation of a wide array of metal complexes, specific studies focusing on the catalytic activity of complexes derived from this compound are not available. The electronic modulation provided by the ethoxy group at the 8-position and the coordinating carbaldehyde group at the 2-position presents an interesting scaffold for catalyst design, yet its potential remains unexplored in the following areas.

Organic Transformation Catalysis

Polymerization Reactions

There is no scientific literature available that describes the use of this compound or its derivatives as catalysts or co-catalysts in polymerization reactions. Research on quinoline-based catalysts for polymerization typically focuses on other substitution patterns.

Oxidation and Reduction Reactions (e.g., Hydrosilylation of Carbonyls)

No published research could be found on the application of this compound derivatives or their metal complexes in the catalysis of oxidation or reduction reactions, including the specific example of hydrosilylation of carbonyls. While metal complexes of other quinoline ligands have been investigated for oxidative catalysis, data for the 8-ethoxy substituted variant is absent.

Aldol (B89426) and Henry Reactions

The aldol and Henry reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. Catalysts based on chiral quinoline scaffolds have been developed for asymmetric versions of these reactions. However, there are no specific reports on the use of this compound or its derivatives to catalyze either the aldol or the Henry reaction.

Epoxidation of Alkenes

The epoxidation of alkenes is a critical transformation in organic synthesis. A variety of catalysts, including those based on metal complexes with nitrogen-containing ligands, have been developed. A search of the scientific literature yielded no results for the use of this compound derivatives as catalysts for the epoxidation of alkenes.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis, often employing metal complexes, can accelerate the reaction and control its stereoselectivity. There is no available data on the use of this compound or its metal complexes as catalysts for Diels-Alder reactions.

Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, the broader family of quinoline derivatives has shown significant promise in both homogeneous and heterogeneous catalysis. The nitrogen atom in the quinoline ring and the oxygen atom of the ethoxy group in this compound can act as coordination sites for metal ions, making it a potential ligand for catalytic complexes in homogeneous catalysis.

In the realm of heterogeneous catalysis, related compounds have been successfully employed. For instance, a hybrid organic-inorganic catalyst was prepared by combining 8-hydroxy-2-methylquinoline with a Keggin-structured heteropoly acid (H₄SiW₁₂O₄₀) nih.gov. This material proved to be a reusable and efficient heterogeneous catalyst for the ketalization of ketones nih.gov. The organic quinoline component was crucial for the formation and stability of the heterogeneous system nih.gov. This suggests a potential pathway for the application of this compound, where it could be immobilized on a solid support to create a stable and recyclable catalyst. The presence of the aldehyde group at the 2-position offers a reactive site for such immobilization.

Furthermore, iron tetrasulfophthalocyanine supported on silica has been used to catalyze the oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione, demonstrating the catalytic transformation of the quinoline ring itself researchgate.net.

Table 1: Examples of Quinoline Derivatives in Catalysis

| Quinoline Derivative | Catalyst Type | Application | Reference |

|---|---|---|---|

| 8-hydroxy-2-methylquinoline | Heterogeneous | Ketalization of ketones | nih.gov |

| 8-hydroxyquinoline | Heterogeneous (as substrate) | Oxidation to quinoline-5,8-dione | researchgate.net |

Development of Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline are well-known for their application as fluorescent chemosensors for metal ions. rroij.comscispace.com The mechanism often involves the chelation of a metal ion by the nitrogen of the quinoline ring and the oxygen of the hydroxyl group, which alters the photophysical properties of the molecule, leading to a change in fluorescence. scispace.com The aldehyde group at the 2-position of 8-hydroxyquinoline-2-carbaldehyde is a key feature, as it can readily react with various amines to form Schiff bases. These Schiff bases are often highly effective and selective fluorescent sensors for specific metal ions.

For example, Schiff bases derived from 8-hydroxyquinoline-carbaldehyde have demonstrated selectivity for Al³⁺ ions with a low detection limit. rroij.com Similarly, other quinoline-based Schiff bases have been developed for the selective detection of Cd²⁺ and other metal ions, often exhibiting a "turn-on" fluorescence response. researchgate.netresearchgate.net The formation of a complex with the metal ion restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process, leading to an enhanced fluorescence emission. researchgate.net

While this compound possesses an ethoxy group instead of a hydroxyl group, its Schiff base derivatives could potentially still function as chemosensors. The nitrogen of the quinoline ring and the imine nitrogen of the Schiff base could coordinate with metal ions, inducing a detectable fluorescent response. The electronic effects of the ethoxy group would likely modulate the binding affinity and selectivity for different metal ions compared to its hydroxyl analogue.

Table 2: Quinoline-Based Schiff Bases as Fluorescent Chemosensors

| Parent Aldehyde | Detected Ion | Response Type | Key Feature | Reference |

|---|---|---|---|---|

| 8-hydroxyquinoline-carbaldehyde | Al³⁺ | Fluorescence enhancement | High selectivity | rroij.com |

| Quinoline-2-carbaldehyde | Cd²⁺ | Turn-on fluorescence | High selectivity and responsiveness | researchgate.net |

| 2-hydroxy-1-naphthaldehyde (reacted with 2-hydrazino quinoline) | Cd²⁺ | Turn-on yellow fluorescence | Colorimetric and fluorescent response | researchgate.net |

Applications as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the electron transport layer (ETL) is a crucial component that facilitates the movement of electrons from the cathode to the light-emitting layer. semanticscholar.org Materials used in the ETL must possess good electron mobility and thermal stability. Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like Tris(8-hydroxyquinolinato)aluminium (Alq₃), are benchmark materials for ETLs due to their excellent electron-transporting properties and stability. scispace.com

This compound, as a quinoline derivative, has the foundational chemical structure that is conducive to electron transport. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system facilitates the acceptance and transport of electrons. While specific studies on the use of this compound itself as an electron carrier are not prominent, its structural similarity to other effective quinoline-based materials suggests its potential in this area. It could either be used as a ligand to form metal complexes, similar to Alq₃, or potentially be incorporated into polymeric structures designed for electron transport. The performance of such materials would be influenced by the electron-withdrawing nature of the carbaldehyde group and the electron-donating ethoxy group, which would modulate the energy levels of the molecule's frontier orbitals.

Potential in Corrosion Inhibition Studies

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. kfupm.edu.saresearchgate.net Their inhibitory action is attributed to the adsorption of the quinoline molecules onto the metal surface, which forms a protective barrier against corrosive agents. researchgate.net This adsorption is facilitated by the presence of high electron density on the quinoline ring and the lone pair of electrons on the nitrogen atom, which can coordinate with the vacant d-orbitals of the metal. kfupm.edu.saresearchgate.net

Substituents on the quinoline ring play a significant role in enhancing the inhibition efficiency. Polar functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH₂) at the 8-position can increase the molecule's ability to adsorb and form stable chelating complexes with metal atoms on the surface. kfupm.edu.saresearchgate.net The ethoxy group in this compound is an electron-donating group that can enhance the electron density on the quinoline ring system, thereby strengthening its interaction with the metal surface.

The presence of both a nitrogen atom in the ring and an oxygen atom in the ethoxy group allows for potential chelation with the metal surface, leading to a more stable and effective protective film. Studies on 8-hydroxyquinoline have shown that it forms a protective film on steel, and its derivatives are considered environmentally sustainable corrosion inhibitors due to their solubility and effectiveness at low concentrations. researchgate.net Given these principles, this compound is a promising candidate for investigation as a corrosion inhibitor.

Structure Activity Relationship Sar Studies in in Vitro Biological Contexts

Modulation of Biological Activity through Chemical Modification

The biological profile of 8-ethoxyquinoline-2-carbaldehyde can be significantly altered through chemical modifications at various positions on the quinoline (B57606) ring system, the carbaldehyde group, and through the introduction of metal-chelating functionalities.

Influence of Substituents on the Quinolone Ring System

The nature and position of substituents on the quinoline ring play a crucial role in modulating the biological activity of these compounds. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets.

The electronic properties of substituents on the quinoline ring are a key determinant of biological activity. While specific data for this compound is scarce, studies on analogous 8-hydroxyquinoline (B1678124) derivatives provide significant insights.

Research on 8-hydroxy-N-phenylquinoline-2-carboxamides, derived from 8-hydroxyquinoline-2-carbaldehyde, has shown that the antiviral activity against the H5N1 avian influenza virus is positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. nih.gov For instance, derivatives with di- and tri-substituted chloro and nitro groups, which are strong electron-withdrawing groups, exhibited higher inhibition of virus growth. nih.gov This suggests that for certain biological activities, a more electron-deficient quinoline system might be favorable.

Conversely, in other contexts, electron-donating groups may enhance activity. For example, in a study of quinoline derivatives, the presence of a methyl group, an electron-donating group, was found to facilitate oxidation. mdpi.com The introduction of electron-donating or withdrawing groups can alter the pKa of the quinoline nitrogen and the hydroxyl/ethoxy group, which can in turn affect the molecule's ability to form hydrogen bonds or chelate metal ions, thereby influencing its biological action. nih.gov

A study on quinoline derivatives' cytotoxicity against Caco-2 cell lines revealed that a nitro group (electron-withdrawing) at the 8-position of 7-methylquinoline (B44030) increased cytotoxicity compared to the unsubstituted counterpart. brieflands.com Further functionalization that increased electron-withdrawing character generally led to higher cytotoxicity, although the reduction of the nitro group to an amino group (electron-donating) resulted in a slight decrease in activity compared to the nitro-aldehyde derivative. brieflands.com

Table 1: Effect of Substituents on the Cytotoxicity of Quinoline Derivatives against Caco-2 Cell Lines

| Compound | Substituents | IC50 (µM) |

| Mixture (A + B) | 7-methylquinoline and 5-methylquinoline | 2.62 brieflands.com |

| C | 7-methyl-8-nitro-quinoline | 1.87 brieflands.com |

| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 brieflands.com |

| E | 8-nitro-7-quinolinecarbaldehyde | 0.53 brieflands.com |

| F | 8-Amino-7-quinolinecarbaldehyde | 1.14 brieflands.com |

This interactive table is based on data from a study on various quinoline derivatives and provides insight into how different functional groups can influence cytotoxic activity.

The position of substituents on the quinoline ring can dramatically affect biological activity. Formylation of 8-hydroxyquinoline can occur at both the C5 and C7 positions, and the resulting isomers can exhibit different biological profiles. mdpi.com Studies on 8-hydroxyquinoline derivatives have shown that the position of the hydroxyl group itself is critical; derivatives with a hydroxyl group at position 8 were found to be more active fungicidally than those with the hydroxyl at position 4. nih.gov

The substitution pattern on anilide derivatives of 8-hydroxyquinoline-2-carboxamide (B1621332) also highlights the importance of positional isomerism. Di- and tri-substituted derivatives, such as those with 3,4-dichloro or 3,4,5-trichloro substitutions, showed enhanced antiviral activity against the H5N1 virus compared to monosubstituted analogues. nih.gov This suggests that the spatial arrangement and electronic influence of multiple substituents are critical for potent activity.

Impact of Schiff Base Formation on Activity Profiles

The carbaldehyde group at the 2-position of this compound is a versatile handle for chemical modification, most notably through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation of the aldehyde with primary amines. This transformation can significantly alter the biological activity of the parent molecule by introducing new functional groups, extending the conjugated system, and providing additional coordination sites for metal chelation. researchgate.netmdpi.com

The formation of Schiff bases from 8-hydroxyquinoline-2-carbaldehyde with various amines has been shown to yield compounds with significant anticancer and antimicrobial activities. nih.govnih.gov For instance, Schiff bases derived from the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing morpholine (B109124) or piperidine (B6355638) moieties exhibited significant cytotoxicity against malignant melanoma cells. nih.gov The resulting complexes of these Schiff bases with copper(II) and zinc(II) were generally more active than the free ligands. nih.gov

A Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole, and its metal complexes, were developed and screened for their antiproliferative properties. nih.gov The nickel(II) and ruthenium(II) complexes of this Schiff base showed potent activity against colon cancer cell lines, inducing cell cycle arrest and inhibiting cell migration. nih.gov

Table 2: In Vitro Cytotoxicity (IC50 in µM) of 8-Hydroxyquinoline-2-carbaldehyde Schiff Base Metal Complexes against Colon Cancer Cell Lines

| Compound | CT-26 (murine) | HCT-116 (human) |

| [Ni(HL)(acetate)] | < 21 nih.gov | < 21 nih.gov |

| [Ru(HL)Cl(DMSO)] | < 21 nih.gov | < 21 nih.gov |

| 5-Fluorouracil (clinical drug) | > 25 nih.gov | > 25 nih.gov |

This interactive table presents the potent cytotoxic effects of specific metal complexes of an 8-hydroxyquinoline-derived Schiff base, highlighting their superior performance compared to a standard chemotherapeutic agent.

The enhanced activity of Schiff bases and their metal complexes can be attributed to several factors. The imine bond can participate in hydrogen bonding and other non-covalent interactions with biological targets. The extended π-system can facilitate intercalation into DNA or interaction with enzymes. Furthermore, the introduction of different amine moieties allows for the fine-tuning of lipophilicity and steric properties, which can improve cell permeability and target binding. researchgate.net

Role of Metal Chelation in Modulating Activity

The 8-hydroxyquinoline and, by extension, the 8-ethoxyquinoline (B73301) moiety, are excellent chelating agents for a variety of metal ions. nih.govrroij.com The nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy or hydroxyl group at position 8 form a stable bidentate coordination site. The formation of metal complexes can profoundly modulate the biological activity of the parent ligand. scirp.orgresearchgate.net

Chelation can enhance the biological activity through several mechanisms. According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand and possible π-electron delocalization over the whole chelate ring. This increased lipophilicity can enhance the penetration of the complex through the lipid membranes of microorganisms and cancer cells. scirp.org

Numerous studies have demonstrated that the metal complexes of 8-hydroxyquinoline derivatives exhibit enhanced antimicrobial and anticancer activities compared to the free ligands. nih.govscirp.orgresearchgate.net For example, copper(II) and zinc(II) complexes of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde were more cytotoxic than the ligands themselves. nih.gov Similarly, metal complexes of an 8-hydroxyquinoline-derived Schiff base with Co(II), Ni(II), Cu(II), and Zn(II) showed enhanced antimicrobial activity. jchemlett.com

The choice of the metal ion is also critical. Different metal ions can lead to complexes with different geometries, stabilities, and redox properties, which in turn influence their biological activity. For instance, in a study of 8-hydroxyquinoline-2-carbaldehyde Schiff base complexes, the copper(II) complexes were found to be more active than the zinc(II) complexes against malignant melanoma cells. nih.gov

Correlation between Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

For quinoline derivatives, several molecular descriptors have been shown to correlate with their biological activity. Lipophilicity, often expressed as log P or log k, is a crucial parameter. nih.gov Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. In the case of 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity was found to increase linearly with increasing lipophilicity. nih.gov

Other important descriptors include molecular weight, molar refractivity, and topological parameters. nih.gov A QSAR study on quinazoline (B50416) derivatives, a related class of compounds, found that constitutional, functional, and charge descriptors were significant for predicting anticancer activity. nih.gov